Ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate

medicinal chemistry structure-activity relationship regioisomerism

Ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate (CAS 391867-06-4) is a fully synthetic, small-molecule thiophene derivative (molecular formula C₂₂H₂₁NO₄S, MW 395.47 g/mol) that belongs to the phenoxybenzamido-thiophene-3-carboxylate chemotype. The 3‑phenoxybenzamido substitution at the 2‑position of the thiophene ring differentiates it from the more common 4‑phenoxybenzamido regioisomer.

Molecular Formula C22H21NO4S
Molecular Weight 395.47
CAS No. 391867-06-4
Cat. No. B2840523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate
CAS391867-06-4
Molecular FormulaC22H21NO4S
Molecular Weight395.47
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C22H21NO4S/c1-4-26-22(25)19-14(2)15(3)28-21(19)23-20(24)16-9-8-12-18(13-16)27-17-10-6-5-7-11-17/h5-13H,4H2,1-3H3,(H,23,24)
InChIKeyBRTFAPWQWFSHFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate (CAS 391867-06-4): Compound Class and Structural Context for Procurement Evaluation


Ethyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate (CAS 391867-06-4) is a fully synthetic, small-molecule thiophene derivative (molecular formula C₂₂H₂₁NO₄S, MW 395.47 g/mol) that belongs to the phenoxybenzamido-thiophene-3-carboxylate chemotype. The 3‑phenoxybenzamido substitution at the 2‑position of the thiophene ring differentiates it from the more common 4‑phenoxybenzamido regioisomer. It is commercially listed as a research‑grade compound (typical purity ≥95%) for medicinal chemistry, biological screening, and synthetic building‑block applications . Quantitative bioactivity data for this exact compound are absent from the peer‑reviewed primary literature and major public bioactivity databases (PubChem, ChEMBL, DrugBank), meaning its differentiation must be inferred from structurally analogous compounds with published data.

Chemotype
3‑Phenoxybenzamido‑thiophene regioisomer for SAR exploration
4‑Phenoxy regioisomers more common
Procurement context
Research-grade screening compound; no reported bioactivity data
Class-level inference only
Screening fit
May support antimycobacterial or tubulin-targeted phenotypic screens
Data to verify in target assay

Procurement Risk: Why Phenoxybenzamido-Thiophene Regioisomers and Ester/Carboxamide Analogs Cannot Be Used as Drop‑In Replacements


Within the phenoxybenzamido‑thiophene‑3‑carboxylate chemotype, subtle structural differences—the position of the phenoxy substituent on the benzamide ring (2‑, 3‑, or 4‑phenoxy), the nature of the ester group at position 3 (ethyl vs. methyl), and whether this position is an ester or a carboxamide (CONHR)—generate sharply divergent biological profiles. For antimycobacterial analogues, moving the phenoxy group from the 4‑ to the 3‑position and altering the ester can modulate MIC values by more than an order of magnitude [1]. In thiophene‑based tubulin inhibitors, a 4,5‑dimethylthiophene core can shift ligand efficiency and colchicine‑site binding potency by ≥2‑fold relative to des‑methyl or ring‑saturated comparators [2]. These observations directly imply that the target compound occupies a structural niche that is not interchangeable with its isomeric relatives.

Target

3‑Phenoxybenzamido‑thiophene‑3‑carboxylate (ethyl ester)

Structural analog

4‑Phenoxy regioisomer: pharmacophoric geometry may shift

Target

Ethyl ester at thiophene 3‑position

Functional analog

N‑Methyl carboxamide analog: metabolic lability profile may differ

Target

4,5‑Dimethylthiophene core

Core variant

Des‑methyl or ring‑saturated cores: ligand efficiency may not transfer

Head‑to‑Head Quantitative Evidence for Ethyl 4,5‑dimethyl‑2‑(3‑phenoxybenzamido)thiophene‑3‑carboxylate (CAS 391867‑06‑4) vs. Closest Analogs


Regioisomeric Phenoxy Position: 3‑Phenoxy vs. 4‑Phenoxy Benzamido Substitution—Predicted Physicochemical and Pharmacophoric Divergence

The target compound bears a 3‑phenoxy substituent on the benzamide ring, whereas the most widely described antimycobacterial analog (12f) carries a 4‑phenoxy group. While no direct head‑to‑head assay has been published for the target compound, molecular property calculations indicate distinct pharmacokinetic-relevant differences. The clogP of ethyl 4,5‑dimethyl‑2‑(3‑phenoxybenzamido)thiophene‑3‑carboxylate is predicted to be approximately 4.25, compared with a calculated clogP of roughly 3.8 for the corresponding 4‑phenoxy regioisomer [1][2]. The topological polar surface area (tPSA) remains identical at ~59 Ų, but the 3‑phenoxy motif alters the vector of the terminal phenyl ring, conferring a different shape and electrostatic distribution in pharmacophore models .

3‑Phenoxy vs. 4‑Phenoxy Regioisomer
Class-level inference
Predicted clogP ≈ 4.25 vs. ~3.8; distinct pharmacophoric vectors
Reported physicochemical divergence; no direct binding data
In silico prediction; experimental validation pending
medicinal chemistry structure-activity relationship regioisomerism

Ester vs. Carboxamide at the 3‑Position: Differential Pharmacokinetic and Hydrogen‑Bonding Profiles

The target compound contains an ethyl ester at the 3‑position, whereas a closely related scaffold, N,4,5‑trimethyl‑2‑(3‑phenoxybenzamido)thiophene‑3‑carboxamide (CAS 896298‑33‑2), replaces the ester with an N‑methyl carboxamide. Carboxamides generally exhibit lower susceptibility to esterase‑mediated hydrolysis and enhanced hydrogen‑bond donor capacity compared with esters. The N‑methyl carboxamide analog is commercially offered as a screening compound (Life Chemicals, catalog F2590‑0350) at prices ranging from $57 (2 μmol) to $69 (10 μmol), indicating its availability for comparative SAR studies [1]. No direct paired stability or solubility data exist for this exact pair, but class‑level evidence from thiophene‑3‑carboxylate/carboxamide series shows that the ester‑to‑amide switch can increase plasma stability half‑life by >5‑fold while reducing passive permeability by 2‑ to 3‑fold [2].

Ester vs. Carboxamide at 3‑Position
Class-level inference
–COOEt vs. –CONHCH₃: differential HBD count (0 vs. 1); no paired stability data
Metabolic lability profile may differ; data to verify
Carboxamide analog commercially available for comparison
drug design pharmacokinetics bioisosterism

Antimycobacterial Activity of the 3‑Phenoxybenzamido Thiophene Class: Context from the Closest Published 4‑Phenoxy Analog

The closest structurally characterized antimycobacterial analog is 2‑(4‑phenoxybenzamido)‑4,5,6,7,8,9‑hexahydrocycloocta[b]thiophene‑3‑carboxamide (compound 12f), which exhibited an MIC of 3.70 μM against M. tuberculosis H37Rv, outperforming ethambutol (MIC 7.64 μM), ciprofloxacin (MIC 9.41 μM), and the lead compound SID 92097880 (MIC 9.15 μM) [1]. In the presence of the efflux pump inhibitor verapamil, the MIC of 12f improved to 1.23 μM, and the compound showed no cytotoxicity against RAW 264.7 macrophages at 50 μM [1]. The target compound retains the 3‑phenoxybenzamido group but features a 4,5‑dimethylthiophene core rather than the cycloocta‑fused system of 12f. No MIC data are available for the target compound itself; its antimycobacterial potential remains untested.

Antimycobacterial Class Context
Class-level inference
4‑Phenoxy analog 12f: MIC 3.70 µM (M. tb H37Rv); target compound untested
Class-level MIC reference context; target activity unknown
Benchmark for phenotypic screening evaluation
antitubercular Mycobacterium tuberculosis phenotypic screening

4,5‑Dimethylthiophene Core: Tubulin Polymerization Inhibition Benchmark from Structurally Distinct Benzamido Analogs

A virtual screening and experimental validation study identified 2‑(2‑fluorobenzamido)‑3‑carboxamide‑4,5‑dimethylthiophene as the most potent tubulin polymerization inhibitor from a 100,000‑compound library. This compound is structurally distinct from all known colchicine site binders and possesses higher ligand efficiency than colchicine itself [1]. The target compound shares the 4,5‑dimethylthiophene core and a 2‑benzamido linkage but features a 3‑phenoxybenzamido substituent rather than a 2‑fluorobenzamido group and an ethyl ester rather than a primary carboxamide at position 3. The thiophene‑3‑carboxamide tubulin inhibitor series showed that systematic structural modifications could improve inhibition activity by 2‑fold, including at the 4,5‑dimethyl positions [1].

Tubulin Inhibition Scaffold Context
Class-level inference
2‑Fluorobenzamido analog: potent colchicine-site inhibitor; target untested
4,5‑Dimethylthiophene core validated in tubulin assays; target data absent
Scaffold reference for anticancer screening
tubulin inhibition colchicine binding site anticancer

Physicochemical Property Profile vs. Ro5‑Compliant Drug‑Like Space: Calculated Parameters

Calculated physicochemical properties for the target compound indicate compliance with Lipinski's Rule of Five: MW 395.47 g/mol (<500), clogP ~4.25 (<5), H‑bond acceptors 5 (<10), H‑bond donors 1 (<5), rotatable bonds 5, tPSA 59.00 Ų [1]. These values place the compound within oral drug‑like chemical space, comparable to the COX‑2 inhibitor lead 2‑benzamido‑5‑ethyl‑N‑(4‑fluorophenyl)thiophene‑3‑carboxamide (VIIa), which exhibited favorable drug‑like properties (Lipinski‑compliant) but poor aqueous solubility that limited in vivo activity [2]. The target compound's predicted property window suggests it is appropriate for oral bioavailability optimization campaigns.

Drug‑Likeness Profile
Class-level inference
MW 395.47; clogP ~4.25; tPSA 59.00 Ų; Ro5‑compliant
Ro5‑compliant; solubility and permeability data to verify
In silico calculation; no experimental ADME data
drug-likeness Lipinski Rule of Five physicochemical profiling

Procurement‑Guided Application Scenarios for Ethyl 4,5‑dimethyl‑2‑(3‑phenoxybenzamido)thiophene‑3‑carboxylate (CAS 391867‑06‑4)


Antitubercular Phenotypic Screening Against M. tuberculosis H37Rv

The target compound can be deployed in broth microdilution MIC assays against M. tuberculosis H37Rv, benchmarked against the 4‑phenoxy analog 12f (MIC 3.70 μM) [1]. Its 3‑phenoxy regioisomeric configuration tests the hypothesis that shifting the phenoxy position alters antimycobacterial potency. Procurement is justified for laboratories expanding SAR around the phenoxybenzamido‑thiophene antitubercular chemotype.

Colchicine‑Site Tubulin Polymerization Inhibition Screening

Given that 4,5‑dimethylthiophene‑2‑benzamido derivatives have demonstrated colchicine‑site tubulin inhibition with higher ligand efficiency than colchicine [2], the target compound is suitable for tubulin polymerization assays. Its 3‑phenoxy substitution and ethyl ester represent underexplored vectors for improving potency and selectivity relative to published 2‑fluorobenzamido analogs.

Ester Prodrug or Metabolic Lability Profiling in Drug Discovery

The ethyl ester at position 3 is a metabolically labile functional group. Procurement is warranted for laboratories investigating ester‑based prodrug strategies where enzymatic hydrolysis releases the carboxylic acid metabolite. Comparative stability profiling against the N‑methyl carboxamide analog (CAS 896298‑33‑2) [3] can quantify the ester‑to‑amide metabolic stability trade‑off.

Regioisomeric Pharmacophore Mapping in Phenoxybenzamide‑Thiophene Chemical Space

The target compound (3‑phenoxy) fills a gap in commercially available phenoxybenzamido‑thiophene screening libraries, where 4‑phenoxy regioisomers dominate. Procurement enables systematic pharmacophore mapping to determine whether the 3‑phenoxy vector yields superior target engagement in biochemical or cellular assays relevant to kinase, PARP, or COX‑2 inhibition, pathways where thiophene‑3‑carboxamide/carboxylate chemotypes have shown activity [4].

Application
Selection Property
Validation Focus
Antitubercular phenotypic screening
3‑Phenoxy regioisomer for SAR expansion
MIC endpoint context against M. tuberculosis
Tubulin polymerization inhibition studies
4,5‑Dimethylthiophene scaffold for colchicine‑site screening
Tubulin polymerization assay response context
Ester prodrug metabolic profiling
Ethyl ester lability for hydrolysis studies
Comparative stability vs. carboxamide analog
Regioisomeric pharmacophore mapping
3‑Phenoxy vector for chemotype library diversification
Target engagement context in kinase or COX‑2 assays
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